molecular formula C9H8ClN3O2 B13315186 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

Katalognummer: B13315186
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: BVWXVLULNORNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves multiple steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with but-2-yn-1-amine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper chloride (CuCl2) to facilitate the process .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring substituted with a but-2-yn-1-yl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

6-(but-2-ynylamino)-2-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h5H,4H2,1H3,(H,14,15)(H,11,12,13)

InChI-Schlüssel

BVWXVLULNORNEV-UHFFFAOYSA-N

Kanonische SMILES

CC#CCNC1=NC(=NC(=C1)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.